molecular formula C21H22N4O3 B045162 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide CAS No. 1050477-27-4

4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide

Cat. No. B045162
M. Wt: 378.4 g/mol
InChI Key: BTBHLEZXCOBLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as Finerenone , is a non-steroidal antagonist of the mineralocorticoid receptor . It can be used as an agent for the prophylaxis and/or treatment of cardiovascular and renal diseases such as heart failure and diabetic nephropathy .


Synthesis Analysis

The synthesis of this compound involves a new and improved process for the preparation of the enantiomer (Ia) by a racemate resolution with chiral substituted tartaric acid esters . The compound of the formula (I) and its production process are described in WO 2008/104306 and ChemMedChem 2012, 7, 1385 as in WO 2016/016287 A1 .


Molecular Structure Analysis

The molecular formula of this compound is C21H22N4O3 . The structure includes a naphthyridine ring, which is substituted with various functional groups including a cyano group, a methoxy group, and an ethoxy group .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 378.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound is also characterized by a rotatable bond count of 5 .

Scientific Research Applications

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the mentioned compound, have demonstrated potent cytotoxic activity against leukemia and lung cancer cells. Some of these derivatives also showed curative effects in a mouse model of colon 38 tumors (Deady et al., 2003).

  • Similar carboxamide derivatives have been shown to possess potent cytotoxicity against leukemia and lung carcinoma. The 2-(4-fluorophenyl) derivative, in particular, displayed curative activity against colon 38 tumors in mice (Deady et al., 2005).

  • The cyano substituent in related compounds enhances their intercalation binding to DNA. The enthalpy parameters of this interaction remain constant at low coverage but become more positive as saturation approaches (Hopkins et al., 1991).

  • A study presented a new approach to synthesize carbamate and amine prodrugs of 1,8-naphthyridin-4-one, potentially simplifying IV preparation and oral formulation for cancer treatments (林昭蓉, 2006).

  • Aminonaphthyridinones, another class of related compounds, have been identified as a source of novel annulated products with pyrrole-type reactivity, indicating potential for diverse applications (Deady & Devine, 2006).

  • Axially chiral 1,7-naphthyridine-6-carboxamide derivatives exhibited orally active tachykinin NK(1) receptor antagonistic activities, which is significant for therapeutic applications (Natsugari et al., 1999).

  • Novel compounds like 1,2,4-triazolo[4,3-a][1,8]naphthyridines have shown promising antibacterial activity, comparable to streptomycin (Mogilaiah et al., 2003).

properties

IUPAC Name

4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBHLEZXCOBLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201035670
Record name 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide

CAS RN

1050477-27-4
Record name 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050477-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.238.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.46 g (3.84 mmol) of the compound from Example 30A are introduced into 50 ml of ethyl acetate and, after addition of 777 mg (4.79 mmol) of 1,1′-carbonyldiimidazole, stirred at room temperature overnight. A TLC check (silica gel; mobile phase: ethyl acetate) shows complete conversion. The volatile components are removed in a rotary evaporator, and the residue is taken up in 20 ml of DMF. Then 10.74 ml of ammonia (28% by weight solution in water, 76.8 mmol) are added, and the reaction mixture is heated at 100° C. for 30 min. The solvent is distilled out under reduced pressure, and the residue is purified by preparative HPLC (eluent: acetonitrile/water with 0.1% formic acid, gradient 20:80→95:5). The residue after concentration of the product fractions is dissolved in 40 ml of dichloromethane/methanol (1:1 v/v) and mixed with 100 ml of ethyl acetate. The solvent is concentrated to a volume of about 20 ml, whereupon the product crystallizes. The precipitate is filtered off and washed with a little diethyl ether. Drying at 40° C. in a vacuum drying oven results in 1.40 g (96% of theory) of the title compound.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
777 mg
Type
reactant
Reaction Step Two
Quantity
10.74 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Reactant of Route 2
4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Reactant of Route 3
4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Reactant of Route 4
4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Reactant of Route 5
4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Reactant of Route 6
4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide

Citations

For This Compound
29
Citations
L Bärfacker, A Kuhl, A Hillisch, R Grosser… - …, 2012 - Wiley Online Library
Aldosterone is a hormone that exerts manifold deleterious effects on the kidneys, blood vessels, and heart which can lead to pathophysiological consequences. Inhibition of the …
H Fathima, M Pasha, M Khaleel - Asian Journal of Research in …, 2023 - search.proquest.com
Keywords: Finerenone, Chronic kidney disease, Type II Diabetes, Spectrophotometry, Ethanol, Method validation. The percent coefficient of variations (% CV) was between 0.34-0.60 …
Number of citations: 2 search.proquest.com
SJ Imran, SG Kini, V Kumar, B Sonawane, J Chaudhari… - 2023 - researchsquare.com
An RP-HPLC method was developed and validated for the estimation of Finerenone in the tablet dosage form. Stability indicating nature of the method was established by conducting …
Number of citations: 2 www.researchsquare.com
JS Rico-Mesa, A White, A Ahmadian-Tehrani… - Current Cardiology …, 2020 - Springer
Purpose of Review We aim to review the mechanism of action and safety profile of mineralocorticoid receptor antagonists (MRAs) and discuss the differences between selective and non…
Number of citations: 59 link.springer.com
N Vodošek Hojs, S Bevc, R Ekart, N Piko, T Petreski… - Pharmaceuticals, 2021 - mdpi.com
Diabetes mellitus is a global health issue and main cause of chronic kidney disease. Both diseases are also linked through high cardiovascular morbidity and mortality. Diabetic kidney …
Number of citations: 19 www.mdpi.com
P Kolkhof, A Joseph, U Kintscher - Pharmacological Research, 2021 - Elsevier
During the recent 30 years, there has been a dramatic increase in knowledge about the role of aldosterone and the mineralocorticoid receptor (MR) in the pathophysiology of …
Number of citations: 34 www.sciencedirect.com
G Rohde, S Loewen, R Heinig - Journal of Chromatography B, 2021 - Elsevier
A straightforward and rapid high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) assay allowing the sensitive and selective quantitation of finerenone (…
Number of citations: 5 www.sciencedirect.com
World Health Organization - WHO Drug Information, 2013 - apps.who.int
Il est notifié que, conformément aux dispositions du paragraphe 7 de la Procédure à suivre en vue du choix de Dénominations communes internationales recommandées pour les …
Number of citations: 1 apps.who.int
S Bhawar - 2021 - wjpr.s3.ap-south-1.amazonaws.com
Finerenone is a third-generation nonsteroidal mineralocorticoid receptor antagonist with higher mineralocorticoid receptor (MR) binding potential. Steroidal mineralocorticoid receptor …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
JE Frampton - Drugs, 2021 - Springer
Finerenone (Kerendia ® ), a first-in-class, orally administered, selective, nonsteroidal mineralocorticoid receptor antagonist (MRA), is being developed by Bayer HealthCare …
Number of citations: 29 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.